molecular formula C19H16N4O6S B078570 Phthalylsulfapyridazine CAS No. 13010-46-3

Phthalylsulfapyridazine

Cat. No.: B078570
CAS No.: 13010-46-3
M. Wt: 428.4 g/mol
InChI Key: WWQJMQMALOQQBJ-UHFFFAOYSA-N
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Description

Phthalylsulfapyridazine is a sulfonamide antibacterial compound known for its broad-spectrum activity against various bacterial infections. It is a derivative of sulfapyridazine, where the sulfonamide group is linked to a phthalic acid moiety. This compound is particularly effective in treating gastrointestinal infections due to its ability to remain active in the intestinal tract.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalylsulfapyridazine can be synthesized through the reaction of sulfapyridazine with phthalic anhydride. The reaction typically involves heating sulfapyridazine with phthalic anhydride in the presence of a suitable solvent such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization. The purity of the final product is ensured through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Phthalylsulfapyridazine undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield sulfapyridazine and phthalic acid.

    Oxidation: It can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Sulfapyridazine and phthalic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Phthalylsulfapyridazine has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.

    Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: It is used in the development of new antibacterial agents and in the treatment of gastrointestinal infections.

    Industry: this compound is used in the formulation of veterinary medicines and as a preservative in some pharmaceutical preparations.

Mechanism of Action

Phthalylsulfapyridazine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

    Sulfapyridazine: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Phthalylsulfapyridazine stands out due to its specific application in gastrointestinal infections and its unique chemical structure that provides enhanced stability and activity in the intestinal tract.

Properties

IUPAC Name

2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJMQMALOQQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156338
Record name Phthalylsulfapyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13010-46-3
Record name Phthalylsulfapyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalylsulfapyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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